molecular formula C5H4N2O3S B1392539 2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid CAS No. 24331-17-7

2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid

Cat. No.: B1392539
CAS No.: 24331-17-7
M. Wt: 172.16 g/mol
InChI Key: IHCUKVCBOHTTRE-UHFFFAOYSA-N
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Description

2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide at room temperature can yield the desired compound . Another method involves the use of a one-pot Biginelli reaction, which combines urea (or thiourea), an aldehyde, and a 1,3-dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the specific requirements of the end application.

Chemical Reactions Analysis

Types of Reactions

2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds are known to be effective.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Imino-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid include other heterocyclic compounds containing sulfur and nitrogen, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific ring structure and the presence of both imino and oxo functional groups

Properties

IUPAC Name

2-amino-4-oxo-1,3-thiazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S/c6-5-7-3(8)1-2(11-5)4(9)10/h1H,(H,9,10)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCUKVCBOHTTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=NC1=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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